O-(2-Aminoethyl)-Oμ-(2-carboxyethyl)polyethylene glycol 3,000 hydrochloride O-(2-Aminoethyl)-Oμ-(2-carboxyethyl)polyethylene glycol 3,000 hydrochloride
Brand Name: Vulcanchem
CAS No.: 187848-66-4
VCID: VC0222052
InChI:
SMILES:
Molecular Formula: NH2CH2CH2O(CH2CH2O)nCH2CH2COOH.HCl
Molecular Weight: 0

O-(2-Aminoethyl)-Oμ-(2-carboxyethyl)polyethylene glycol 3,000 hydrochloride

CAS No.: 187848-66-4

Cat. No.: VC0222052

Molecular Formula: NH2CH2CH2O(CH2CH2O)nCH2CH2COOH.HCl

Molecular Weight: 0

* For research use only. Not for human or veterinary use.

O-(2-Aminoethyl)-Oμ-(2-carboxyethyl)polyethylene  glycol  3,000  hydrochloride - 187848-66-4

Specification

CAS No. 187848-66-4
Molecular Formula NH2CH2CH2O(CH2CH2O)nCH2CH2COOH.HCl
Molecular Weight 0

Introduction

Chemical Identity and Structural Characteristics

O-(2-Aminoethyl)-Oμ-(2-carboxyethyl)polyethylene glycol 3,000 hydrochloride is a heterobifunctional PEG derivative containing an amino group at one terminus and a carboxylic acid group at the other. The compound is documented in chemical databases with the CAS number 187848-66-4 . The molecular structure consists of a polyethylene glycol backbone (average molecular weight 3,000) with the terminal groups attached through ether linkages.

Structural Formula and Components

The compound can be represented by the empirical formula (C₂H₄O)ₙC₆H₁₄NO₃·HCl, where n represents the number of ethylene oxide units that contribute to the 3,000 Da molecular weight. The structure consists of:

  • A polyethylene glycol backbone (-(CH₂CH₂O)ₙ-)

  • An aminoethyl group (-OCH₂CH₂NH₂) at one terminus

  • A carboxyethyl group (-OCH₂CH₂COOH) at the opposite terminus

  • A hydrochloride salt form of the terminal amine

Physical and Chemical Properties

Based on the properties of related PEG derivatives, the following characteristics can be established for O-(2-Aminoethyl)-Oμ-(2-carboxyethyl)polyethylene glycol 3,000 hydrochloride:

PropertyValue/Description
Physical StateWhite to off-white solid
SolubilityHighly soluble in water and polar organic solvents like DMSO
Average Molecular Weight3,000 Da
Functional GroupsPrimary amine, carboxylic acid
CAS Number187848-66-4
Ionic FormHydrochloride salt
pH in SolutionMildly acidic due to HCl salt form
StabilityStable under standard laboratory conditions

Synthesis and Production Methods

The synthesis of O-(2-Aminoethyl)-Oμ-(2-carboxyethyl)polyethylene glycol 3,000 hydrochloride typically involves several chemical modifications of polyethylene glycol.

Standard Synthetic Routes

The synthesis generally follows a multi-step process:

  • Beginning with polyethylene glycol 3,000 as the starting material

  • Sequential activation of the terminal hydroxyl groups

  • Introduction of the carboxyethyl group at one terminus

  • Introduction of a protected aminoethyl group at the other terminus

  • Deprotection of the amino group and conversion to the hydrochloride salt

Related Synthetic Intermediates

The synthesis often involves protected intermediates such as O-[2-(Boc-amino)ethyl]-Oμ-(2-carboxyethyl)polyethylene glycol 3,000 (CAS: 187848-68-6) , where the amine is temporarily protected with a tert-butyloxycarbonyl (Boc) group during synthesis. The final step typically involves Boc deprotection under acidic conditions, which simultaneously forms the hydrochloride salt of the amine.

Applications in Bioconjugation Chemistry

O-(2-Aminoethyl)-Oμ-(2-carboxyethyl)polyethylene glycol 3,000 hydrochloride serves as a versatile linker in numerous bioconjugation applications.

Protein and Peptide Modification

The compound offers orthogonal functionalities that enable selective modification of biomolecules:

  • The amine terminus can react with carboxylic acids (in proteins or peptides) via carbodiimide chemistry

  • The carboxylic acid terminus can be activated for conjugation to amine-containing molecules

  • The PEG backbone enhances solubility and reduces immunogenicity of conjugated biomolecules

Drug Delivery Systems

In pharmaceutical applications, this compound plays critical roles in:

  • Creating PEGylated drug carriers with extended circulation times

  • Developing targeted drug delivery systems through bioconjugation

  • Improving the pharmacokinetic profiles of therapeutic agents

  • Enhancing water solubility of hydrophobic drug molecules

Surface Modification Applications

The bifunctional nature makes it suitable for surface modifications:

  • Immobilization of biomolecules on solid supports

  • Functionalization of nanoparticles for biomedical applications

  • Creation of biocompatible interfaces on medical devices

Comparative Analysis with Related PEG Derivatives

Understanding the relationship between O-(2-Aminoethyl)-Oμ-(2-carboxyethyl)polyethylene glycol 3,000 hydrochloride and similar compounds provides context for its applications.

Structural Comparison with Related Compounds

CompoundCAS NumberKey Structural Difference
O-(2-Aminoethyl)-Oμ-(2-carboxyethyl)polyethylene glycol hydrochloride187848-66-4 Target compound
O-(2-Aminoethyl)polyethylene glycol 3,00032130-27-1 Lacks carboxyethyl group at second terminus
O-[2-(Biotinyl-amino)ethyl]-Oμ-(2-carboxyethyl)polyethylene glycol 3000948595-11-7 Contains biotin moiety on the amino terminus
O-[2-(Boc-Amino)ethyl]-Oμ-(2-carboxyethyl)polyethylene glycol 3,000187848-68-6 Contains Boc-protected amino group

Analytical Characterization Techniques

Characterization of O-(2-Aminoethyl)-Oμ-(2-carboxyethyl)polyethylene glycol 3,000 hydrochloride typically employs multiple analytical methods.

Spectroscopic Analysis

Various spectroscopic techniques provide structural confirmation:

  • ¹H and ¹³C NMR spectroscopy to confirm terminal group attachment

  • FTIR spectroscopy to identify characteristic functional group absorptions

  • Mass spectrometry to determine molecular weight distribution

Chromatographic Methods

Purity assessment and molecular weight analysis typically involve:

  • Gel permeation chromatography (GPC) for molecular weight distribution

  • High-performance liquid chromatography (HPLC) for purity determination

  • Thin-layer chromatography (TLC) for reaction monitoring

Functional Group Assays

Quantitative determination of functional groups often includes:

  • Colorimetric assays for primary amine content (TNBS, ninhydrin)

  • Acid-base titration for carboxylic acid content

  • UV-Vis spectroscopy for monitoring conjugation efficiency

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